molecular formula C7H8N2O2S B13004849 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide

Katalognummer: B13004849
Molekulargewicht: 184.22 g/mol
InChI-Schlüssel: GCILSXFBQHQKOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is a chemical compound with the molecular formula C7H8N2O2S. This compound is known for its unique structure, which includes a benzene ring fused with an isothiazole ring, and an amino group attached to the benzene ring. The presence of the isothiazole ring and the amino group makes this compound interesting for various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide typically involves the reaction of appropriate precursors under specific conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide is unique due to the presence of both the amino group and the isothiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C7H8N2O2S

Molekulargewicht

184.22 g/mol

IUPAC-Name

2,2-dioxo-1,3-dihydro-2,1-benzothiazol-7-amine

InChI

InChI=1S/C7H8N2O2S/c8-6-3-1-2-5-4-12(10,11)9-7(5)6/h1-3,9H,4,8H2

InChI-Schlüssel

GCILSXFBQHQKOQ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=CC=C2)N)NS1(=O)=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.